molecular formula C28H32N2O2 B10834920 2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one

2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B10834920
M. Wt: 428.6 g/mol
InChI Key: PNODTUCQTPQANY-XMMPIXPASA-N
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Description

“PMID27539678-Compound-14” is a synthetic organic compound developed as a Ketohexokinase inhibitorInhibiting this enzyme has potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “PMID27539678-Compound-14” involves multiple steps, starting with the synthesis of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final compound .

Industrial Production Methods: The industrial production of “PMID27539678-Compound-14” follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: “PMID27539678-Compound-14” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketohexokinase inhibitors, while reduction may yield reduced forms of the compound .

Scientific Research Applications

“PMID27539678-Compound-14” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular metabolism and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as diabetes and obesity.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “PMID27539678-Compound-14” involves the inhibition of Ketohexokinase. By binding to the active site of the enzyme, the compound prevents the phosphorylation of fructose, thereby reducing the production of fructose-1-phosphate. This inhibition can lead to decreased fructose metabolism and improved metabolic profiles in conditions such as diabetes and obesity .

Comparison with Similar Compounds

Uniqueness: “PMID27539678-Compound-14” is unique due to its specific binding affinity and inhibitory potency against Ketohexokinase. Its structural modifications provide enhanced stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C28H32N2O2/c1-28(2)11-10-27(32)25(16-28)21-6-3-5-19(13-21)20-8-9-26-22(14-20)15-23(29-26)17-30-12-4-7-24(30)18-31/h3,5-6,8-9,13-16,24,29,31H,4,7,10-12,17-18H2,1-2H3/t24-/m1/s1

InChI Key

PNODTUCQTPQANY-XMMPIXPASA-N

Isomeric SMILES

CC1(CCC(=O)C(=C1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=C4)CN5CCC[C@@H]5CO)C

Canonical SMILES

CC1(CCC(=O)C(=C1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=C4)CN5CCCC5CO)C

Origin of Product

United States

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